4-Methyl-1-pentene is an unsaturated aliphatic hydrocarbon with the molecular formula . It is characterized as a colorless liquid that is flammable and can be harmful if inhaled or swallowed. The compound has a boiling point range of approximately 127.4 to 129.2°F (53 to 54°C) and a specific gravity of 0.665, indicating that it is less dense than water . As a member of the olefin family, 4-methyl-1-pentene exhibits significant reactivity compared to saturated hydrocarbons and can undergo various
4-Methyl-1-pentene is a flammable liquid with a low flash point, posing a fire hazard. It is also considered a mild irritant and may cause respiratory problems upon inhalation.
Research on the biological activity of 4-methyl-1-pentene indicates potential toxicity. In toxicity studies conducted on rats, it was observed that exposure to high doses (300 mg/kg and 2000 mg/kg) resulted in significant health effects, suggesting that caution should be exercised when handling this compound . Additionally, due to its irritant properties, it can cause skin irritation and respiratory issues upon exposure to vapors or mists .
Several methods have been developed for synthesizing 4-methyl-1-pentene:
4-Methyl-1-pentene has various industrial applications:
Interaction studies involving 4-methyl-1-pentene focus on its reactivity with different agents. For instance:
4-Methyl-1-pentene shares structural similarities with other alkenes but possesses unique characteristics that differentiate it from them. Below are some similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Pentene | Straight-chain alkene; used in organic synthesis. | |
3-Hexene | Isomeric form; used as a building block in polymers. | |
1-Hexene | Commonly used in polymer production; more reactive than 4-methyl-1-pentene. | |
2-Methyl-1-pentene | Structural isomer; differs in position of double bond. |
The uniqueness of 4-methyl-1-pentene lies in its branched structure compared to its straight-chain counterparts like 1-pentene and 1-hexene. This branching affects its physical properties such as boiling point and density, as well as its reactivity profile, making it particularly suitable for specific applications in polymer chemistry where enhanced flexibility or lower crystallinity is desired.
The synthesis of 4M1P was first reported in the mid-20th century, driven by the demand for high-melting-point polymers. Early industrial production relied on Ziegler-Natta catalysts for propylene dimerization, achieving 36% conversion rates with 92% selectivity for liquid isomers. A breakthrough occurred in 1994 with the development of a sodium-potassium/zeolite catalyst system, which improved yield and purity by passivating the support with potassium carbonate.
The 2000s witnessed a paradigm shift with metallocene catalysts, enabling living polymerization and precise control over PMP’s stereoregularity. For instance, α-diimine palladium catalysts produced PMP with controlled branching (0.5–2.5 branches per 1000 carbons) and molecular weights up to 150 kDa. Recent work has focused on post-metallocene systems, such as bis(phenoxy-imine) titanium complexes, which achieve activity levels of 8,900 kg/mol·h for 4M1P homopolymerization.
PMP’s crystalline structure, characterized by a 7₂ helical conformation and lamellar thickness of 12–15 nm, underpins its exceptional properties:
PMP’s mechanical properties are highly dependent on processing conditions. Melt-drawn films (draw ratio = 160) exhibit a 300% increase in elastic recovery (85%) compared to isotropic samples, attributed to tie-chain density reductions and amorphous entanglement.
Contemporary studies focus on three frontiers:
Ionomers like [PMP-(NH₃)A⁻] (A = Cl⁻, SO₄²⁻) show enhanced dielectric constants (εᵣ = 5) and breakdown strengths (612 MV/m), enabling energy densities of 7 J/cm³—double that of biaxially oriented polypropylene.
Genetic algorithm-optimized stabilizer formulations (e.g., 0.3% hindered phenol + 0.1% thioester) extend PMP’s lifetime at 160°C by 400%, addressing inherent thermo-oxidative instability.
Block copolymers of 4M1P and 1-pentene (30 mol% 4M1P) achieve microphase-separated morphologies with domain spacing <20 nm, enabling tailored gas separation selectivities (O₂/N₂ = 4.8).
The dimerization of propylene to 4-methyl-1-pentene is typically conducted at elevated temperatures (200–400°F) and pressures (150–1,500 psig) using potassium metal supported on low-surface-area alumina (surface area <20 m²/g) [1]. Key parameters include:
Data from patent US3175020A demonstrate a 70% yield of 4-methyl-1-pentene at 300°F and 800 psig using potassium/alumina catalysts [1].
While traditional catalysts rely on potassium/alumina systems, recent studies explore acidic zeolites and metal-organic frameworks (MOFs). For example, nickel-functionalized UiO-66 MOFs facilitate propylene oligomerization via the Cossee-Arlman mechanism, where sequential propylene insertion into nickel-alkyl bonds dictates product branching [3]. Although natural zeolites remain underexplored, synthetic analogs like ZSM-22 show promise for tuning selectivity through pore-size constraints.
Density functional theory (DFT) calculations reveal that nickel sites in MOFs exhibit activation energies (~20 kJ/mol) consistent with experimental observations, validating mechanistic models for selectivity optimization [3].
Alternative routes include:
Challenge | Solution |
---|---|
Catalyst deactivation | Periodic regeneration via oxidative treatments |
Product separation | Reactive distillation columns for in situ isolation [2] |
Energy intensity | Low-pressure (500 psig) reactive distillation [2] |
For instance, CA2712187C’s distillation column reactor achieves >70% selectivity for C₆ isomers while operating at 1/3 the pressure of conventional systems [2].
Ziegler-Natta catalysts represent the foundation of industrial 4-methyl-1-pentene polymerization, providing isotactic poly(4-methyl-1-pentene) with high stereoregularity [1] [2]. The most commonly employed system combines titanium trichloride (gamma-TiCl3) with diethylaluminum chloride (AlEt2Cl) as the cocatalyst [2]. This heterogeneous catalyst system demonstrates remarkable efficiency in producing isotactic polymers through a coordination-insertion mechanism.
The polymerization mechanism involves the coordination of 4-methyl-1-pentene to the titanium active site, followed by insertion into the titanium-carbon bond [1]. The stereochemical control arises from the chiral environment created by the coordination sphere of the titanium center. Research has demonstrated that hydrogen significantly enhances the polymerization rate when added to the gamma-TiCl3/AlEt2Cl system, increasing both catalytic activity and molecular weight control [2].
The industrial Ziegler-Natta systems typically operate at temperatures ranging from 50-80°C and achieve catalytic activities of 1,000-5,000 kg polymer per mol catalyst per hour [1] [2]. These catalysts produce polymers with molecular weights ranging from 50,000 to 200,000 g/mol, with isotactic contents typically exceeding 85% as determined by carbon-13 nuclear magnetic resonance spectroscopy [1].
Metallocene catalysts have revolutionized 4-methyl-1-pentene polymerization by providing unprecedented control over polymer microstructure and stereochemistry [1] [3]. The most extensively studied systems include rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl2) and rac-dimethylsilylbis(1-indenyl)zirconium dichloride, activated with methylaluminoxane (MAO) [1] [3].
The rac-CH2(3-tert-butyl-1-indenyl)2ZrCl2 catalyst system demonstrates exceptional performance in 4-methyl-1-pentene polymerization, achieving activities of 8,000-25,000 kg polymer per mol catalyst per hour [3]. This catalyst exhibits remarkable comonomer incorporation capabilities and produces polymers with molecular weights ranging from 300,000 to 1,000,000 g/mol [3]. The high stereoregularity and complete regioregularity obtained with this catalyst greatly simplify spectral analysis, as the spectral multiplicity can be ascribed to differences in comonomer sequences only [3].
Syndiospecific metallocene systems, particularly diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph2C(Cp)(Flu)ZrCl2), enable the synthesis of syndiotactic poly(4-methyl-1-pentene) [1] [4]. These catalysts demonstrate living polymerization characteristics, producing polymers with molecular weights exceeding 500,000 g/mol and narrow molecular weight distributions [4]. The syndiospecific systems operate effectively at lower temperatures (20-60°C) and provide enhanced control over chain-end functionality [4].
Post-metallocene catalysts represent the most recent advancement in 4-methyl-1-pentene polymerization, offering superior activities and unique polymer architectures [5] [6] [7]. Phenoxy-imine (FI) catalysts, based on electronically flexible phenoxy-imine chelate ligands combined with early transition metals, demonstrate remarkably high activities exceeding 35,000 kg polymer per mol catalyst per hour [6] [7].
Bis(phenoxyimine)titanium complexes activated with triisobutylaluminum and triphenylcarbenium tetrakis(pentafluorophenyl)borate exhibit extraordinary performance in 4-methyl-1-pentene polymerization [7]. These systems demonstrate higher activities toward sterically encumbered α-olefins, with the activity order being 4-methyl-1-pentene > 1-decene > 1-octene > 1-hexene [7]. The resulting polymers possess very high molecular weights (846,000-1,450,000 g/mol), representing some of the highest reported for poly(higher α-olefin)s [7].
The post-metallocene catalysts produce stereo- and regioirregular high molecular weight polymers with significant regioirregular units (approximately 50 mol%) [7]. This unique microstructure results in "ultra-random polymers" with distinctive properties not achievable through conventional catalyst systems [7]. The polymerization rate demonstrates a zeroth-order dependence on monomer concentration, indicating a different mechanistic pathway compared to traditional systems [7].
Late-transition metal α-diimine catalysts, particularly nickel and palladium systems, provide access to unique polymer architectures through chain-walking mechanisms [8] [9] [10]. The α-diimine nickel catalysts demonstrate remarkable capability in producing branched poly(4-methyl-1-pentene) with complex chain architectures [8] [9].
The chain-walking mechanism involves both 1,2- and 2,1-insertion of 4-methyl-1-pentene, followed by migration of the nickel active species along the polymer chain [8] [9]. This process results in the formation of various branch structures, including methyl, ethyl, propyl, and longer branches [9]. Research has demonstrated that the total amount of 2,1-insertion of the comonomer, followed by backward migration of the nickel active species, is higher than that of 1,2-inserted 4-methyl-1-pentene [9].
The α-diimine nickel systems typically operate at lower temperatures (20-60°C) and produce polymers with molecular weights ranging from 100,000 to 500,000 g/mol [8] [10]. These catalysts demonstrate living polymerization behavior under specific conditions, enabling the synthesis of well-defined block copolymers and materials with controlled molecular weight distributions [10].
The formation of branched structures in 4-methyl-1-pentene polymers occurs through several distinct mechanisms, depending on the catalyst system employed [8] [9] [10]. In metallocene systems, branch formation is primarily limited to the inherent isobutyl side chain of the monomer, resulting in linear polymers with pendant branches [1] [3].
Late-transition metal catalysts, particularly α-diimine nickel systems, generate complex branching patterns through chain-walking mechanisms [8] [9]. The branching analysis reveals that methyl branches are formed predominantly through propylene/1-alkene 1,2-insertion followed by precise chain-walking to form ω,2-enchainment [10]. Long branches result from 1,2-insertion of higher α-olefins without subsequent chain-walking [10].
The branch-type distribution depends significantly on reaction temperature, with poly(propylene-co-1-decene) produced at 0°C possessing 186 branches per 1000 carbons (146 methyl and 40 longer chains), while polymerization at 25°C yields 170 branches per 1000 carbons (133 methyl and 37 longer chains) [10]. This temperature dependence reflects the kinetic competition between chain-walking and monomer insertion processes [10].
Chain-walking represents a unique mechanistic feature of late-transition metal catalysts, enabling the synthesis of polymers with unprecedented branching architectures [9] [10]. The chain-walking process involves the migration of the metal center along the polymer backbone, creating opportunities for branch formation at various positions [9] [10].
In 4-methyl-1-pentene polymerization, chain-walking frequencies typically range from 10² to 10⁵ s⁻¹, depending on the catalyst structure and polymerization conditions [10]. The process involves both complete chain-walking, which installs long methylene sequences, and partial chain-walking to internal carbons, which generates various branch types [10].
The chain-walking mechanism is particularly pronounced in cationic nickel α-diimine systems, where 2,1-insertion followed by backward migration of the nickel active species occurs more frequently than direct 1,2-insertion [9]. This results in highly branched polymers with up to 50 branches per 1000 carbon atoms, including methyl, ethyl, propyl, and longer branches [9].
The polymerization kinetics of 4-methyl-1-pentene exhibit significant variations depending on the catalyst system employed. Ziegler-Natta systems typically demonstrate activation energies ranging from 8-15 kcal/mol, with polymerization rate constants (kp) in the range of 10²-10⁴ L/mol·s [11] [12]. The chain transfer rate constants (ktr) vary from 10¹-10³ L/mol·s, while termination rate constants (kt) range from 10⁵-10⁷ L/mol·s [11].
The thermodynamic parameters for 4-methyl-1-pentene polymerization indicate an exothermic process with heat of polymerization (ΔHp) values ranging from -18 to -21 kcal/mol [11] [13]. The entropy of polymerization (ΔSp) is typically -25 to -30 cal/mol·K, reflecting the loss of translational and rotational freedom upon polymerization [11] [13].
Metallocene systems demonstrate different kinetic behavior, with enhanced activities at lower temperatures and improved stereochemical control [1] [3]. The polymerization rate shows strong dependence on monomer concentration for most systems, except for post-metallocene catalysts which exhibit zeroth-order kinetics with respect to monomer concentration [7].
The unique thermodynamic properties of poly(4-methyl-1-pentene) include a glass transition temperature of 29-35°C and melting temperatures ranging from 200-240°C for isotactic polymers [11]. The crystal density (0.820-0.835 g/cm³) is remarkably lower than the amorphous density (0.830-0.840 g/cm³), making poly(4-methyl-1-pentene) the only semicrystalline polymer with this unusual property [1] [14].
Stereochemical control in 4-methyl-1-pentene polymerization depends critically on the catalyst architecture and polymerization conditions [1] [15] [4]. Ziegler-Natta catalysts typically produce highly isotactic polymers with isotactic triad contents (mm) ranging from 85-95%, achieved through enantiomorphic site control [1] [16].
C₂-symmetric metallocene catalysts, such as rac-ethylenebis(1-indenyl)zirconium dichloride, provide exceptional isotactic selectivity with mm values exceeding 95% under optimal conditions [1] [3]. The stereochemical control arises from the chiral environment created by the bridged indenyl ligands, which differentiates between the re and si faces of the coordinated monomer [16].
Syndiospecific polymerization is achieved using Cs-symmetric metallocene catalysts, particularly fluorenyl-cyclopentadienyl systems [4] [16]. These catalysts operate through enantiomorphic site control, with the syndiotactic selectivity depending strongly on polymerization temperature and monomer concentration [16]. Low temperatures and high monomer concentrations favor syndiotactic placement, while elevated temperatures increase the probability of misinsertions [16].
Late-transition metal catalysts typically produce atactic polymers with isotactic triad contents ranging from 30-50% [8] [9]. However, recent advances in ligand design have enabled some degree of stereochemical control, with certain α-diimine systems demonstrating enhanced isotactic selectivity under specific conditions [17] [18].
Flammable;Irritant;Health Hazard